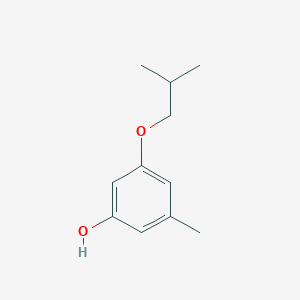

3-Methyl-5-(2-methylpropoxy)phenol

Description

3-Methyl-5-(2-methylpropoxy)phenol is a phenolic derivative featuring a methyl group at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 5-position of the aromatic ring. Phenolic compounds are widely studied for their hydrogen-bonding capabilities, solubility characteristics, and applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-methyl-5-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMVAMMBHURZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpropoxy)phenol typically involves the alkylation of 3-methylphenol (m-cresol) with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

3-Methylphenol+2-Methylpropyl BromideK2CO3,Reflux3-Methyl-5-(2-methylpropoxy)phenol

Industrial Production Methods: Industrial production of 3-Methyl-5-(2-methylpropoxy)phenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Methyl-5-(2-methylpropoxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its phenolic structure, which is common in many bioactive compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylpropoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenol ring critically influence molecular properties. Below is a comparative analysis with structurally related compounds inferred from the evidence:

Table 1: Structural and Property Comparison

Hydrogen Bonding and Crystal Packing

- 3-Methyl-5-(2-methylpropoxy)phenol: The bulky isobutoxy group may disrupt hydrogen-bonding networks compared to smaller substituents (e.g., methoxy), reducing crystallinity and mp .

- 3-Methoxy-5-methylphenol: The methoxy group enhances hydrogen-bonding capacity, promoting stronger intermolecular interactions and higher mp than alkyl-substituted analogs .

- 3-Methyl-5-isopropylphenol: Lacks hydrogen-bonding substituents, relying on van der Waals forces for packing, leading to moderate mp .

Solubility and Reactivity

- Alkoxy vs. Alkyl Substituents: The isobutoxy group in 3-Methyl-5-(2-methylpropoxy)phenol increases lipophilicity compared to methoxy but reduces water solubility relative to smaller polar groups .

- Electron-Donating Effects: The isobutoxy group’s electron-donating nature via resonance decreases the phenol’s acidity (higher pKa) compared to electron-withdrawing groups (e.g., chloro in 3-(3-Chloro-5-methoxyphenyl)propanoic acid) .

Pharmaceutical and Industrial Relevance

- 3-(2-Methoxy-5-methylphenyl)-3-phenyl-propanoic Acid (): Used as a pharmaceutical intermediate, suggesting that 3-Methyl-5-(2-methylpropoxy)phenol could serve similar roles if functionalized appropriately.

- 3-(3-Chloro-5-methoxyphenyl)propanoic Acid (): Demonstrates how halogen and methoxy substituents enhance bioactivity, a design principle applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.